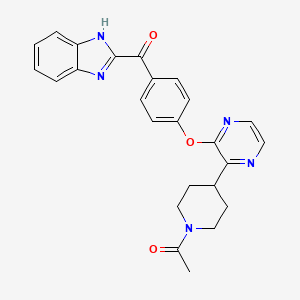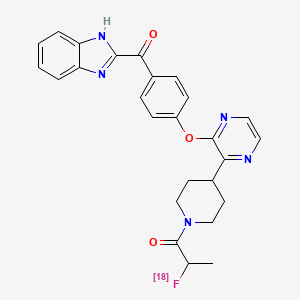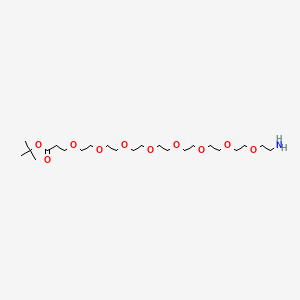
Amino-PEG8-t-Butylester
Übersicht
Beschreibung
Amino-PEG8-t-butyl ester is a PEG derivative containing an amino group with a t-butyl protected carboxyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The amino group is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde) etc . The t-butyl protected carboxyl group can be deprotected under acidic conditions .
Molecular Structure Analysis
The molecular formula of amino-PEG8-t-butyl ester is C23H47NO10 . It has a molecular weight of 497.6 g/mol .Chemical Reactions Analysis
The amino group in amino-PEG8-t-butyl ester is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde) etc . The t-butyl protected carboxyl group can be deprotected under acidic conditions .Physical And Chemical Properties Analysis
Amino-PEG8-t-butyl ester has a molecular weight of 497.6 g/mol and a molecular formula of C23H47NO10 . It is a PEG derivative with a hydrophilic PEG spacer that increases its solubility in aqueous media .Wissenschaftliche Forschungsanwendungen
Arzneimittel-Abgabe
Amino-PEG8-t-Butylester kann im Bereich der Arzneimittel-Abgabe verwendet werden {svg_1}. Der PEG-ylation-Prozess, bei dem PEG-Ketten an Arzneimittel oder therapeutische Proteine gebunden werden, kann ihre Pharmakokinetik verbessern und ihre Immunogenität reduzieren. Dadurch werden die Arzneimittel effektiver und es ist weniger wahrscheinlich, dass sie vom Immunsystem erkannt und eliminiert werden.
Biokonjugationsforschung
Diese Verbindung wird auch in der Biokonjugationsforschung verwendet {svg_2}. Biokonjugation ist der Prozess der chemischen Verknüpfung von zwei Biomolekülen, und PEG-Linker wie this compound können verwendet werden, um diesen Prozess zu erleichtern. Dies kann in einer Vielzahl von Forschungsanwendungen nützlich sein, wie z. B. der Entwicklung von Antikörper-Wirkstoff-Konjugaten.
Synthese von Antikörper-Wirkstoff-Konjugaten (ADCs)
This compound wird als spaltbarer Linker bei der Synthese von ADCs verwendet {svg_3}. ADCs sind eine Klasse von Therapeutika, die ein zytotoxisches Medikament über einen spezifischen Antikörper direkt an Krebszellen liefern. Der Linker ist ein kritischer Bestandteil von ADCs, da er im Blutkreislauf stabil sein muss, aber nach dem Eindringen in die Zielzelle spaltbar sein muss.
Chemische Modifikationen
Die Verbindung kann für chemische Modifikationen verwendet werden {svg_4}. Ihre funktionellen Gruppen ermöglichen es ihr, mit einer Vielzahl anderer Verbindungen zu reagieren, was sie zu einem vielseitigen Werkzeug in der chemischen Synthese macht.
Vernetzung
This compound kann zur Vernetzung verwendet werden {svg_5}. Vernetzung ist ein Prozess, bei dem Polymerketten miteinander verbunden werden, und diese Verbindung kann diesen Prozess aufgrund ihrer reaktiven funktionellen Gruppen erleichtern.
Modifikation von biologischen Therapeutika
Diese Verbindung kann zur Modifikation von biologischen Therapeutika verwendet werden {svg_6}. Ähnlich wie bei der Arzneimittel-Abgabe beinhaltet dies das Anbringen des PEG-Linkers an ein therapeutisches Protein oder ein anderes biologisches Molekül, um seine Eigenschaften zu verbessern.
Wirkmechanismus
Target of Action
Amino-PEG8-t-butyl ester is a PEG derivative containing an amino group with a t-butyl protected carboxyl group . The primary targets of this compound are carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde), which are reactive with the amino group .
Mode of Action
The amino group in the Amino-PEG8-t-butyl ester is reactive with its targets, leading to the formation of covalent bonds . The t-butyl protected carboxyl group can be deprotected under acidic conditions , allowing for further reactions and modifications.
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The molecular and cellular effects of Amino-PEG8-t-butyl ester’s action largely depend on the specific biochemical context in which it is used. Given its reactivity with various functional groups, it can be used to modify biomolecules such as proteins, peptides, or nucleic acids, potentially altering their properties and functions .
Action Environment
The action of Amino-PEG8-t-butyl ester can be influenced by environmental factors such as pH. For instance, the t-butyl protected carboxyl group in the compound can be deprotected under acidic conditions , enabling further reactions. Additionally, the compound’s solubility can be influenced by the nature of the surrounding medium, with increased solubility observed in aqueous environments .
Eigenschaften
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H47NO10/c1-23(2,3)34-22(25)4-6-26-8-10-28-12-14-30-16-18-32-20-21-33-19-17-31-15-13-29-11-9-27-7-5-24/h4-21,24H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMJVFHNJPJVDSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H47NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
756526-06-4 | |
| Record name | 1-Amino-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oic acid t-butyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{2-[(3-Methylquinoxalin-2-yl)sulfanyl]acetyl}-1-phenylurea](/img/structure/B605393.png)



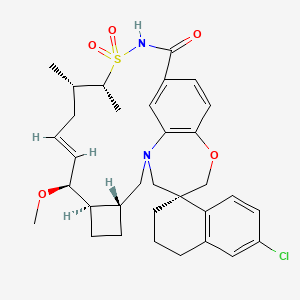
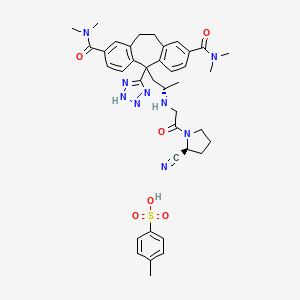
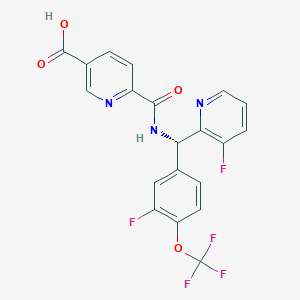
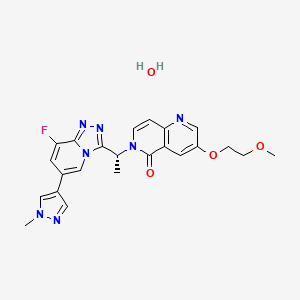

![2-{4-[(2s)-4-[(6-Aminopyridin-3-Yl)sulfonyl]-2-(Prop-1-Yn-1-Yl)piperazin-1-Yl]phenyl}-1,1,1,3,3,3-Hexafluoropropan-2-Ol](/img/structure/B605407.png)
![4-(2-[(5-Fluoro-6-Methoxypyridin-3-Yl)amino]-5-{(1r)-1-[4-(Methylsulfonyl)piperazin-1-Yl]ethyl}pyridin-3-Yl)-6-Methyl-1,3,5-Triazin-2-Amine](/img/structure/B605409.png)
